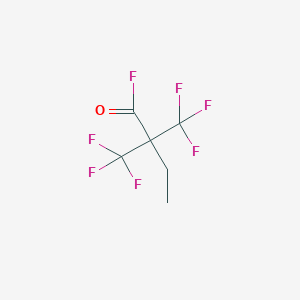

2,2-Bis(trifluoromethyl)butanoyl fluoride

描述

2,2-Bis(trifluoromethyl)butanoyl fluoride is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a butanoyl fluoride backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(trifluoromethyl)butanoyl fluoride typically involves the introduction of trifluoromethyl groups into a butanoyl fluoride structure. One common method includes the reaction of a suitable butanoyl precursor with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the incorporation of trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions and improve efficiency.

化学反应分析

Types of Reactions

2,2-Bis(trifluoromethyl)butanoyl fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Organic Synthesis

Reagent for Electrophilic Fluorination:

2,2-Bis(trifluoromethyl)butanoyl fluoride serves as an effective electrophilic fluorination agent. Its structure allows it to participate in nucleophilic substitution reactions where it can introduce trifluoromethyl groups into organic substrates. This characteristic is particularly useful in synthesizing fluorinated compounds that exhibit enhanced biological activity or stability.

Case Study: Perfluoro-tert-butylation

A notable application of this compound is in the perfluoro-tert-butylation reactions. The compound can be used to generate the (CF3)3C- species through a nucleophilic perfluoro-tert-butylation process, which has been shown to efficiently react with a variety of electrophiles under mild conditions. This method allows for the synthesis of structurally diverse perfluoro-tert-butylated molecules, demonstrating the versatility and utility of this compound in organic synthesis .

Materials Science

Fluorinated Polymers:

The compound is also employed in the production of fluorinated polymers and materials. Its incorporation into polymer matrices can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. These materials are particularly valuable in applications requiring durability and resistance to harsh environments.

Dielectric Fluids:

Additionally, this compound has been explored as a component in dielectric fluids used in electrical devices. These fluids are crucial for heat transfer and insulation in high-voltage applications due to their excellent dielectric properties .

Pharmaceutical Applications

Synthesis of Fluorinated Pharmaceuticals:

Fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. The ability of this compound to introduce trifluoromethyl groups makes it a valuable intermediate in the synthesis of various pharmaceuticals. This application is critical in developing new drugs that require specific molecular characteristics for efficacy and safety.

Environmental Considerations

While this compound has numerous applications, its environmental impact must also be considered. As with many fluorinated compounds, there are concerns regarding their persistence and potential toxicity. Research is ongoing to evaluate safer alternatives and methods for managing waste products resulting from its use .

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Electrophilic fluorination reagent | Enhances reactivity and selectivity |

| Materials Science | Component in fluorinated polymers and dielectric fluids | Improved thermal stability and chemical resistance |

| Pharmaceutical Synthesis | Intermediate for creating fluorinated pharmaceuticals | Enhanced pharmacokinetic properties |

| Environmental Impact | Concerns regarding persistence and toxicity | Ongoing research for safer alternatives |

作用机制

The mechanism of action of 2,2-Bis(trifluoromethyl)butanoyl fluoride involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

- 2,2-Bis(trifluoromethyl)propionyl fluoride

- 2,2-Bis(trifluoromethyl)acetyl fluoride

- 2,2-Bis(trifluoromethyl)benzoyl fluoride

Uniqueness

2,2-Bis(trifluoromethyl)butanoyl fluoride is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of two trifluoromethyl groups enhances its stability and reactivity compared to similar compounds, making it valuable in various applications.

生物活性

2,2-Bis(trifluoromethyl)butanoyl fluoride is an organofluorine compound recognized for its unique chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : CHFO

- Molecular Weight : 226.09 g/mol

- CAS Number : 14316-81-5

The compound features two trifluoromethyl groups attached to a butanoyl fluoride backbone, which significantly influences its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets. The presence of trifluoromethyl groups enhances the compound's stability and reactivity, allowing it to engage in diverse chemical and biological processes. Specific pathways affected by this compound include:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Cellular Interaction : The compound can interact with cell membranes due to its lipophilicity, potentially affecting cell signaling pathways.

Biological Activity

Recent studies have investigated the biological activities of this compound, revealing promising results:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Pharmacological Applications :

- Drug Development : The compound is being explored as a potential pharmacophore in drug design due to its unique structural characteristics that enhance bioavailability and target specificity.

- Toxicological Studies : Research indicates that the compound's trifluoromethyl groups could influence its toxicity profile, making it a candidate for further toxicological assessments.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2,2-Bis(trifluoromethyl)propionyl fluoride | One trifluoromethyl group | Moderate antimicrobial activity |

| 2,2-Bis(trifluoromethyl)acetyl fluoride | Similar backbone with an acetyl group | Lower potency compared to butanoyl variant |

| 2,2-Bis(trifluoromethyl)benzoyl fluoride | Aromatic ring presence | Enhanced cytotoxicity against cancer cells |

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound showed significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 62.5 µg/mL. This suggests potential use in treating resistant bacterial infections.

- Toxicity Assessment : Another study focused on the cytotoxic effects of this compound on human cell lines. Results indicated that while some cell lines exhibited resistance, others showed marked sensitivity at higher concentrations, necessitating further investigation into its safety profile.

属性

IUPAC Name |

2,2-bis(trifluoromethyl)butanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O/c1-2-4(3(7)14,5(8,9)10)6(11,12)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYZHVUKERZQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575397 | |

| Record name | 2,2-Bis(trifluoromethyl)butanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14316-81-5 | |

| Record name | 2,2-Bis(trifluoromethyl)butanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。